molecular formula C23H16O B11940841 DIBENZ(a,h)ANTHRACENE, 7-METHOXY- CAS No. 63041-72-5

DIBENZ(a,h)ANTHRACENE, 7-METHOXY-

Cat. No.: B11940841
CAS No.: 63041-72-5
M. Wt: 308.4 g/mol
InChI Key: SMRBKGWEKMAGHV-UHFFFAOYSA-N
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Description

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H14O. This compound is known for its unique structure, which includes a methoxy group attached to the dibenz[a,h]anthracene framework. PAHs like dibenz[a,h]anthracene are often studied for their environmental impact and potential health effects due to their presence in fossil fuels and combustion products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- typically involves the methoxylation of dibenz[a,h]anthracene. This can be achieved through various organic synthesis techniques, including:

    Methoxylation Reaction: This involves the introduction of a methoxy group (-OCH3) to the dibenz[a,h]anthracene molecule. Common reagents for this reaction include methanol and a strong acid catalyst such as sulfuric acid.

    Friedel-Crafts Alkylation: This method can also be used to introduce the methoxy group. It involves the reaction of dibenz[a,h]anthracene with methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into less complex hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones and other oxygenated derivatives

    Reduction: Simplified hydrocarbons

    Substitution: Nitro derivatives

Scientific Research Applications

Dibenzo[a,h]anthracene, 7-methoxy- exhibits significant mutagenic and carcinogenic properties. It is known to form DNA adducts upon metabolic activation, which can lead to mutations and contribute to cancer development. The presence of the methoxy group enhances its binding affinity to DNA, thereby increasing its potential as a genotoxic agent .

Applications in Research

  • Mutagenicity Studies :
    • Dibenzo[a,h]anthracene, 7-methoxy- has been extensively studied for its mutagenic effects using various assays, including bacterial mutagenicity tests (e.g., Ames test) and mammalian cell models. It has shown positive results in inducing mutations in Salmonella typhimurium and in cultured mammalian cells .
  • Carcinogenesis Research :
    • The compound serves as a model for investigating the mechanisms of carcinogenesis. Studies have demonstrated that it can induce tumors in animal models, highlighting its role as a potent carcinogen . For instance, topical application in mice has shown significant binding to DNA in skin tissues, indicating its potential for skin carcinogenesis .
  • Structure-Activity Relationship Studies :
    • Research into the structural modifications of dibenzo[a,h]anthracene, 7-methoxy- has provided insights into how different substituents affect its biological activity. These studies are crucial for understanding the relationship between chemical structure and mutagenic potency .

Comparative Analysis with Related Compounds

The following table compares dibenzo[a,h]anthracene, 7-methoxy- with other notable PAHs:

Compound NameStructure FeaturesUnique Aspects
Dibenzo[a,j]anthraceneSimilar fused ring structureDifferent substitution patterns lead to diverse reactivity
Benzo[a]pyreneFour fused ringsKnown carcinogen; extensively studied for mutagenicity
Dibenzo[c,g]carbazoleContains nitrogenExhibits different electronic properties due to nitrogen
PhenanthreneThree fused ringsLess complex; lower toxicity compared to dibenzo[a,h]anthracene

Dibenzo[a,h]anthracene, 7-methoxy- is unique due to the methoxy substitution at the 7-position, which alters its reactivity and enhances its biological activity compared to these similar compounds.

Case Studies

  • Topical Application Studies :
    • In a study involving topical application of dibenzo[a,h]anthracene, 7-methoxy- on mouse skin, researchers observed significant DNA binding and subsequent tumor formation. This research emphasizes the compound's role in skin carcinogenesis and provides a model for understanding PAH-induced cancer mechanisms .
  • Mutational Profile Comparisons :
    • Comparative studies have shown that the mutational profiles induced by dibenzo[a,h]anthracene, 7-methoxy- differ significantly from those induced by other PAHs like benzo[a]pyrene. This highlights the need for detailed evaluations of each compound's unique mutagenic pathways .

Mechanism of Action

The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative stress and cellular damage. Key molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    DIBENZ(a,h)ANTHRACENE: The parent compound without the methoxy group.

    7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH with methyl groups attached.

    BENZO(a)PYRENE: A well-known PAH with significant research on its carcinogenic properties.

Uniqueness

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to its parent compound and other PAHs. This modification can influence its solubility, metabolic pathways, and overall impact on biological systems.

Biological Activity

Dibenzo[a,h]anthracene, 7-methoxy- (CAS No. 63041-72-5) is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound is characterized by two fused benzene rings and a methoxy group at the 7-position, which alters its reactivity and biological properties compared to other PAHs. Understanding its biological activity is critical for assessing its potential health risks and environmental impact.

  • Molecular Formula : C₁₈H₁₄O
  • Molecular Weight : 278.3466 g/mol
  • Structure : The presence of the methoxy group at the 7-position significantly influences its interaction with biological macromolecules, particularly DNA.

Biological Activity Overview

Dibenzo[a,h]anthracene, 7-methoxy- has been shown to possess mutagenic properties, primarily through its ability to form DNA adducts upon metabolic activation. These adducts can lead to mutations that contribute to cancer development. The compound's biological effects are evaluated using various assays that measure mutagenicity and cytotoxicity.

  • DNA Interaction : The compound interacts with DNA through covalent bonding, leading to stable DNA adducts. This interaction is crucial for understanding its mutagenic potential.
  • Metabolic Activation : Metabolites of dibenzo[a,h]anthracene, 7-methoxy- can react with cellular macromolecules, enhancing its genotoxic potential.
  • Structure-Activity Relationship : Modifications at specific positions on the aromatic rings can either enhance or diminish biological potency.

Mutagenicity Studies

In vitro studies have demonstrated that dibenzo[a,h]anthracene, 7-methoxy- is mutagenic in Salmonella typhimurium when activated by an exogenous metabolic system. It was positive in assays for morphological transformation in cultured mammalian cells and induced unscheduled DNA synthesis.

Tumorigenicity Studies

Research indicates that dibenzo[a,h]anthracene, 7-methoxy- is capable of inducing tumors in laboratory animals:

  • Intrapulmonary Injection : Female Osborne-Mendel rats treated with dibenzo[a,h]anthracene showed a dose-dependent increase in lung tumors.
  • Intraperitoneal Injection : Newborn male mice exhibited benign and malignant liver tumors following exposure to the compound.

Comparison with Other Compounds

Dibenzo[a,h]anthracene, 7-methoxy- shares structural similarities with other PAHs, which allows for comparative analysis of their biological activities. Below is a table summarizing key features of similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzo[a]pyreneFour fused ringsKnown carcinogen; extensively studied for mutagenicity
Dibenzo[a,j]anthraceneSimilar fused structureDifferent substitution patterns lead to diverse reactivity
Dibenzo[c,g]carbazoleContains nitrogenExhibits different electronic properties due to nitrogen
PhenanthreneThree fused ringsLess complex; lower toxicity compared to dibenzo derivatives

The unique methoxy substitution in dibenzo[a,h]anthracene enhances its reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

63041-72-5

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

14-methoxynaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3

InChI Key

SMRBKGWEKMAGHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

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